molecular formula C13H13BrO B2744168 1-(2-Bromoethyl)-2-methoxynaphthalene CAS No. 51972-95-3

1-(2-Bromoethyl)-2-methoxynaphthalene

Cat. No.: B2744168
CAS No.: 51972-95-3
M. Wt: 265.15
InChI Key: LDGAEWCTZVNYEJ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-methoxynaphthalene is an organic compound belonging to the class of naphthalene derivatives It features a naphthalene ring substituted with a bromoethyl group and a methoxy group

Preparation Methods

The synthesis of 1-(2-Bromoethyl)-2-methoxynaphthalene typically involves the bromination of 2-methoxynaphthalene followed by an alkylation reaction. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Bromoethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Bromoethyl)-2-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-methoxynaphthalene involves its interaction with various molecular targets. The bromo group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

1-(2-Bromoethyl)-2-methoxynaphthalene can be compared with other naphthalene derivatives such as:

These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-bromoethyl)-2-methoxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGAEWCTZVNYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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